2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes:
- N-methyl-N-phenylacetamide side chain: Introduces steric bulk and modulates lipophilicity.
- Sulfanyl bridge: Links the core to the acetamide moiety, influencing conformational flexibility.
Molecular Formula: C₂₂H₁₆F₂N₃O₂S₂ Molecular Weight: 480.5 g/mol (calculated).
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S2/c1-25(15-5-3-2-4-6-15)18(27)12-30-21-24-17-7-8-29-19(17)20(28)26(21)16-10-13(22)9-14(23)11-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJBCBYXRCSBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : C₁₈H₁₈F₂N₂O₁S
- Molecular Weight : 350.41 g/mol
- IUPAC Name : this compound
This compound features a thieno-pyrimidine core with a difluorophenyl substituent and an acetamide side chain, which are critical for its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with thieno-pyrimidine structures can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specifically, the compound was shown to target the mitogen-activated protein kinase (MAPK) pathway, leading to decreased tumor growth in xenograft models .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against a range of pathogens. In vitro studies revealed that it exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics, indicating a promising alternative for antibiotic-resistant strains .
Enzyme Inhibition
Preliminary data suggest that the compound acts as an inhibitor of specific enzymes such as carbonic anhydrase and acetylcholinesterase . These enzymes play crucial roles in physiological processes; thus, their inhibition could lead to therapeutic applications in treating conditions like glaucoma and Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thieno-Pyrimidine Core : Essential for anticancer activity due to its ability to interact with DNA and inhibit topoisomerases.
- Difluorophenyl Group : Enhances lipophilicity and cellular uptake while providing specific interactions with target proteins.
- Acetamide Side Chain : Contributes to enzyme inhibition and modulates pharmacokinetic properties.
Case Studies
- In Vivo Efficacy in Cancer Models :
- Antimicrobial Testing :
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to two closely related derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Acetamide Side Chain : The N-methyl-N-phenyl group in the target compound offers moderate steric hindrance, whereas isopropyl substituents in analogs increase hydrophobicity and may reduce solubility .
- Molecular Weight : The target compound’s higher molecular weight (480.5 vs. 453.6 g/mol) correlates with additional fluorine atoms and acetamide modifications.
Spectroscopic and Analytical Comparisons
- NMR Profiling : highlights the utility of NMR chemical shift comparisons to identify substituent-induced changes in chemical environments. For example, fluorinated aryl groups would deshield nearby protons, while acetamide chains alter electronic environments in regions analogous to "Region A" and "Region B" in related compounds .
- Lumping Strategy: As noted in , compounds with similar cores (e.g., thieno[3,2-d]pyrimidin-4-one) may be grouped to predict reactivity or degradation pathways. The target compound’s sulfanyl bridge and fluorophenyl group distinguish it from simpler analogs in such models .
Bioactivity Inference from Structural Trends
While direct bioactivity data for the target compound is absent, insights can be drawn from:
- Pesticide Analogs: lists sulfonamide- and triazine-based agrochemicals (e.g., flumetsulam), suggesting that the thienopyrimidine core and fluorinated aryl groups in the target compound may confer herbicidal or antifungal properties .
- Synthetic Flexibility : The acetamide side chain’s modularity (e.g., methyl vs. isopropyl) allows tuning for target selectivity, as seen in kinase inhibitors with similar scaffolds .
Preparation Methods
Formation of the Thieno[3,2-d]pyrimidin-4-one Core
The thieno[3,2-d]pyrimidin-4-one scaffold is synthesized via cyclization of methyl 3-aminothiophene-2-carboxylate with a urea derivative or cyanamide. For example, 3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is formed by reacting methyl 3-aminothiophene-2-carboxylate with N-(pyrimidin-2-yl)cyanamide in the presence of hydrochloric acid. The reaction proceeds under reflux in a polar solvent (e.g., ethanol), yielding the cyclized product with a 3,5-difluorophenyl substituent introduced via nucleophilic aromatic substitution.
Key Reaction Conditions :
Analytical data for intermediates include $$ ^1H $$ NMR resonances at δ 7.29 (d, H-4 thiophene) and 8.06 (d, H-5 thiophene), confirming the thienopyrimidine structure.
Introduction of the Sulfanyl Group at Position 2
The sulfanyl (-S-) moiety is introduced at position 2 of the thienopyrimidine core via nucleophilic displacement of a chloride or hydroxyl group. A protocol adapted from benzenesulfonylguanidine reactions involves treating 2-chlorothieno[3,2-d]pyrimidin-4-one with potassium thioacetate in anhydrous DMF under basic conditions. The thiolate intermediate is subsequently alkylated with a chloroacetamide derivative.
Representative Procedure :
- 2-Chlorothieno[3,2-d]pyrimidin-4-one (1.0 mmol) is stirred with KSCN (1.2 mmol) in DMF at 60°C for 4 hours.
- The thiolate intermediate is reacted with 2-chloro-N-methyl-N-phenylacetamide (1.2 mmol) in the presence of K$$2$$CO$$3$$ (2.0 mmol) at 80°C for 6 hours.
Critical Parameters :
Synthesis of N-Methyl-N-phenylacetamide
The acetamide side chain, N-methyl-N-phenylacetamide , is prepared via acetylation of N-methylaniline. A TEMPO-catalyzed method using acetylacetone and NaOtBu in methanol achieves high regioselectivity.
Optimized Protocol :
- N-Methylaniline (1.0 mmol) is reacted with acetylacetone (1.2 mmol) in methanol with TEMPO (10 mol%) and NaOtBu (2.0 mmol) at 25°C for 12 hours.
- Yield : 85–90%
- Analytical Data : $$ ^1H $$ NMR (CDCl$$3$$): δ 2.19 (s, CH$$3$$), 3.31 (s, N-CH$$_3$$), 7.30–7.47 (m, Ar-H).
Coupling of Sulfanyl-Thienopyrimidine with Acetamide
The final step involves coupling the sulfanyl-thienopyrimidine intermediate with N-methyl-N-phenylacetamide via a thioether linkage. This is achieved by reacting 2-mercaptothieno[3,2-d]pyrimidin-4-one with 2-chloro-N-methyl-N-phenylacetamide under basic conditions.
Procedure :
- 2-Mercapto-3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidin-4-one (1.0 mmol) is deprotonated with NaH (1.2 mmol) in THF.
- 2-Chloro-N-methyl-N-phenylacetamide (1.1 mmol) is added, and the mixture is stirred at 50°C for 8 hours.
- The product is isolated via recrystallization (i-PrOH:DMF, 1:1).
Yield : 60–70%
Characterization :
- Mp : 182–184°C
- $$ ^1H $$ NMR : δ 3.61 (s, N-CH$$_3$$), 7.04–7.45 (m, Ar-H), 8.11 (d, H-5 thiophene).
Purification and Analytical Validation
Final purification employs recrystallization or column chromatography (silica gel, hexane/EtOAc). Purity is confirmed via HPLC (>98%) and elemental analysis.
Elemental Analysis Example :
- Calculated for C$${20}$$H$${14}$$F$$2$$N$$3$$O$$2$$S$$2$$ : C, 53.06; H, 2.74; N, 9.52.
- Found : C, 53.17; H, 2.62; N, 9.44.
Mechanistic Insights and Side Reactions
Competing reactions include over-alkylation at the pyrimidine N-1 position, mitigated by using stoichiometric alkylating agents. The sulfanyl group’s nucleophilicity necessitates inert atmospheres to prevent oxidation.
Q & A
Q. What are the key structural features of this compound, and how are they characterized experimentally?
The compound features a thieno[3,2-d]pyrimidine core fused with a 3,5-difluorophenyl group and an N-methyl-N-phenylacetamide substituent. Structural characterization relies on Nuclear Magnetic Resonance (NMR) for proton/carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography (if crystals are obtainable) for 3D conformation . The CAS number (1261009-65-7) and molecular formula (C₂₄H₂₃N₃O₅S) further aid in database referencing .
Q. What synthetic routes are commonly employed for this compound, and what are critical optimization parameters?
Synthesis involves multi-step reactions:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene derivatives with urea analogs.
- Step 2 : Introduction of the 3,5-difluorophenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Sulfanyl-acetamide linkage using thioglycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include solvent choice (polar aprotic solvents for coupling), temperature control (60–80°C for cyclization), and catalyst selection (e.g., Pd for cross-coupling). Reaction progress is monitored via TLC and HPLC .
Q. How are preliminary biological activities assessed, and what assays are recommended?
Initial screening involves enzyme inhibition assays (e.g., kinase or protease targets due to the pyrimidine scaffold’s ATP-mimetic potential) and cell viability assays (e.g., MTT for cytotoxicity). Dose-response curves (IC₅₀ values) and selectivity indices against related enzymes/cell lines are critical. Structural analogs suggest potential modulation of apoptosis or inflammation pathways .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles be resolved?
Contradictions (e.g., high in vitro potency but low cellular efficacy) may arise from poor solubility or off-target effects. Mitigation strategies:
- Solubility enhancement : Use co-solvents (DMSO/PEG mixtures) or nanoparticle formulations.
- Target engagement validation : Employ thermal shift assays or SPR (Surface Plasmon Resonance) to confirm binding.
- Metabolic stability : Assess liver microsome stability to rule out rapid degradation .
Q. What computational methods are effective for optimizing reaction conditions and predicting biological targets?
- Quantum chemical calculations (e.g., DFT for transition state analysis) guide solvent/catalyst selection.
- Molecular docking (AutoDock Vina, Schrödinger) predicts interactions with kinases or receptors.
- Machine learning (e.g., Random Forest models) identifies structural features correlated with activity from SAR libraries .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Core modifications : Substitute the difluorophenyl group with chloro- or methoxy-substituted analogs to probe steric/electronic effects.
- Sulfanyl linker replacement : Test ether or amine linkers to assess hydrogen-bonding contributions.
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential moieties (e.g., the pyrimidine-4-one ring) .
Q. How can statistical design of experiments (DoE) improve synthesis yield and purity?
Apply response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst loading). For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 50–90°C | 75°C |
| Solvent (DMF:H₂O) | 3:1–5:1 | 4:1 |
| Reaction time | 6–24 hrs | 12 hrs |
| Central composite designs reduce experimental runs while maximizing data robustness . |
Methodological Challenges and Solutions
Q. What analytical techniques are critical for resolving complex reaction by-products?
- LC-MS/MS : Identifies low-abundance intermediates or degradation products.
- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations in regiochemical isomers.
- In situ IR spectroscopy : Monitors real-time reaction progress (e.g., carbonyl formation) .
Q. How to address low bioavailability in preclinical models?
- Prodrug design : Introduce ester or phosphate groups on the acetamide moiety for enhanced permeability.
- PK/PD modeling : Use compartmental models to correlate plasma concentration with target inhibition .
Q. What are best practices for validating target specificity in kinase inhibition studies?
- Kinase profiling panels (e.g., Eurofins KinaseProfiler): Test against 100+ kinases to identify off-target hits.
- Covalent binding assays : Use ATP-biotinylated probes to confirm competitive displacement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
